molecular formula C11H16N2O2 B13518497 Ethyl 3-amino-3-(pyridin-3-yl)butanoate

Ethyl 3-amino-3-(pyridin-3-yl)butanoate

Cat. No.: B13518497
M. Wt: 208.26 g/mol
InChI Key: IJNJIQYANFRGNX-UHFFFAOYSA-N
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Description

Ethyl 3-amino-3-(pyridin-3-yl)butanoate is a heterocyclic compound with a molecular formula of C11H16N2O2. This compound is characterized by the presence of a pyridine ring attached to a butanoate ester, making it a valuable molecule in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-amino-3-(pyridin-3-yl)butanoate typically involves the reaction of 3-aminopyridine with ethyl acrylate under controlled conditions. One common method includes using anhydrous ethanol as a solvent and trifluoromethanesulfonic acid as a catalyst. The reaction mixture is heated in an oil bath at temperatures ranging from 120-160°C for 16-20 hours . After the reaction, the product is purified through recrystallization to obtain high purity this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of environmentally friendly solvents and catalysts is emphasized to ensure sustainable and safe production practices.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-3-(pyridin-3-yl)butanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce various substituted derivatives of this compound .

Scientific Research Applications

Ethyl 3-amino-3-(pyridin-3-yl)butanoate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-amino-3-(pyridin-3-yl)butanoate involves its interaction with specific molecular targets and pathways. For instance, in anticancer research, the compound may inhibit the activity of certain enzymes involved in cell proliferation. Molecular docking studies have shown that the compound can bind to active sites of target proteins, thereby modulating their function and exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-amino-3-(pyridin-2-yl)butanoate
  • Ethyl 3-amino-3-(pyridin-4-yl)butanoate
  • 3-Aminopyridine

Uniqueness

Ethyl 3-amino-3-(pyridin-3-yl)butanoate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to its analogs, this compound exhibits enhanced stability and reactivity, making it a valuable candidate for various applications in research and industry .

Properties

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

ethyl 3-amino-3-pyridin-3-ylbutanoate

InChI

InChI=1S/C11H16N2O2/c1-3-15-10(14)7-11(2,12)9-5-4-6-13-8-9/h4-6,8H,3,7,12H2,1-2H3

InChI Key

IJNJIQYANFRGNX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C)(C1=CN=CC=C1)N

Origin of Product

United States

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